molecular formula C15H23N3O2 B13213222 tert-Butyl 3-amino-2-(3-aminophenyl)pyrrolidine-1-carboxylate

tert-Butyl 3-amino-2-(3-aminophenyl)pyrrolidine-1-carboxylate

Cat. No.: B13213222
M. Wt: 277.36 g/mol
InChI Key: QZPJZXNISACYEL-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-2-(3-aminophenyl)pyrrolidine-1-carboxylate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a pyrrolidine ring substituted with amino groups and a tert-butyl ester, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-2-(3-aminophenyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-aminophenylboronic acid and tert-butyl 3-aminopyrrolidine-1-carboxylate.

    Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 3-aminophenylboronic acid with tert-butyl 3-aminopyrrolidine-1-carboxylate.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-2-(3-aminophenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles like alkyl halides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Secondary amines.

    Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

tert-Butyl 3-amino-2-(3-aminophenyl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2-(3-aminophenyl)pyrrolidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino groups can form hydrogen bonds with active sites, while the pyrrolidine ring provides structural stability. The tert-butyl ester can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-amino-2-(3-aminophenyl)pyrrolidine-1-carboxylate: Features a pyrrolidine ring with amino groups and a tert-butyl ester.

    tert-Butyl 3-aminopyrrolidine-1-carboxylate: Lacks the 3-aminophenyl group.

    tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate: Contains a piperidine ring instead of a pyrrolidine ring

Uniqueness

This compound is unique due to the presence of both the pyrrolidine ring and the 3-aminophenyl group, which confer distinct chemical properties and potential biological activities. The combination of these functional groups makes it a valuable intermediate in synthetic chemistry and drug development.

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl 3-amino-2-(3-aminophenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-8-7-12(17)13(18)10-5-4-6-11(16)9-10/h4-6,9,12-13H,7-8,16-17H2,1-3H3

InChI Key

QZPJZXNISACYEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C2=CC(=CC=C2)N)N

Origin of Product

United States

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